LogP Comparison: Quantifying Lipophilicity Differences Between Regioisomers
The calculated LogP value for 1-(Chloromethyl)-3-ethoxybenzene is reported as 2.8241 [1]. This is notably different from its ortho-isomer, 1-(Chloromethyl)-2-ethoxybenzene (LogP 3.152) [2], and its para-isomer, 1-(Chloromethyl)-4-ethoxybenzene (XLogP3 2.9) [3]. This difference in lipophilicity can impact solubility, membrane permeability, and chromatographic behavior.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.8241 |
| Comparator Or Baseline | Ortho-isomer: 3.152; Para-isomer: 2.9 (XLogP3) |
| Quantified Difference | Delta LogP = -0.33 vs. ortho-isomer; -0.08 vs. para-isomer |
| Conditions | Calculated values from different sources (ACD/Labs, XLogP3) |
Why This Matters
Selection of the correct regioisomer is critical for maintaining consistent logD and solubility profiles in lead optimization and process chemistry.
- [1] ChemBase. (n.d.). 1-(chloromethyl)-4-ethoxybenzene (Compound Report). View Source
- [2] ChemBase. (n.d.). 1-(chloromethyl)-2-ethoxybenzene (Compound Report). View Source
- [3] PubChem. (2025). 1-(Chloromethyl)-4-Ethoxybenzene (Compound Summary). View Source
